2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
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Overview
Description
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2-carboxybenzoyl chloride under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Uniqueness
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s biological activity and stability compared to its analogs. The presence of the chlorine atom can also influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
56894-53-2 |
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Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-7-5-9(6-8-10)13-17-18-14(21-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20) |
InChI Key |
OPBDWPOALWEYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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